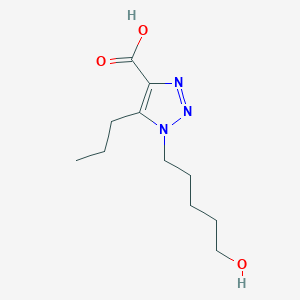
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
The synthesis of 1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,3-triazole, 5-bromopentanol, and propyl bromide.
Formation of Hydroxypentyl Side Chain: The hydroxypentyl side chain is introduced by reacting 1,2,3-triazole with 5-bromopentanol under basic conditions, typically using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Introduction of Propyl Group: The propyl group is then attached to the triazole ring through a nucleophilic substitution reaction with propyl bromide.
Carboxylation: The final step involves the carboxylation of the triazole ring to introduce the carboxylic acid group. This can be achieved using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the hydroxypentyl side chain can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Major products formed from these reactions include ketones, alcohols, esters, and various substituted triazole derivatives.
科学的研究の応用
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Interacting with Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and gene expression.
Disrupting Cell Membranes: It can disrupt the integrity of cell membranes, leading to cell death in microbial and cancer cells.
類似化合物との比較
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(5-Hydroxypentyl)-1h-indole-3-carboxylic acid: This compound has a similar hydroxypentyl side chain but differs in the core structure, which is an indole instead of a triazole.
1-(4-Pentenyl)-1h-indole-3-carboxylic acid: This compound has a similar side chain with a double bond but differs in the core structure and the presence of a carboxylic acid group.
5-Fluoro-1-(5-hydroxypentyl)-1h-indole-3-carboxylic acid: This compound has a fluorine atom in the side chain, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its triazole core structure, which imparts distinct chemical reactivity and potential biological activities compared to its indole-based counterparts.
特性
分子式 |
C11H19N3O3 |
|---|---|
分子量 |
241.29 g/mol |
IUPAC名 |
1-(5-hydroxypentyl)-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H19N3O3/c1-2-6-9-10(11(16)17)12-13-14(9)7-4-3-5-8-15/h15H,2-8H2,1H3,(H,16,17) |
InChIキー |
ZFFAVJXZYXQXTD-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(N=NN1CCCCCO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















